N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.347. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Clinical Use of Related Compounds
Metoclopramide : A compound with significant pharmacological activities, including effects on gastrointestinal motility and antiemetic properties. Its clinical applications span from facilitating radiological examination of the gastrointestinal tract to managing post-operative nausea and enhancing drug absorption (Pinder et al., 2012).
Mafosfamide : As an anticancer agent, mafosfamide illustrates the therapeutic potential of compounds in cancer treatment. It shows efficacy in various cancer cell types, highlighting the importance of structurally innovative compounds in oncology (Mazur et al., 2012).
Antibacterial and Antimicrobial Compounds : The review of cyanobacterial compounds, including those with nitrogenous cores similar to the query compound, shows broad antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents (Swain et al., 2017).
Organophosphate Poisoning : Research on reversible cholinesterase inhibitors, including compounds with pharmacophores similar to the query compound, outlines potential applications in mitigating the effects of organophosphate poisoning (Lorke & Petroianu, 2018).
Antifibrinolytic Therapy : Tranexamic acid, a compound with a distinct pharmacological profile, serves as an example of the therapeutic applications of small molecules in reducing bleeding in clinical settings (McCormack, 2012).
Mechanism of Action
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and inflammation .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, thereby inhibiting its activity . This interaction results in a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa reduces thrombin generation, indirectly inhibiting platelet aggregation .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl this compound has been identified as the major circulating metabolite in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This leads to a decrease in blood clot formation .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-8-7-12(17-16(20)11-5-6-11)10-13(14)18-9-3-2-4-15(18)19/h7-8,10-11H,2-6,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPUWQQRURXXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CC2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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